molecular formula C15H15Cl2NO3 B15043814 3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid

3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid

Cat. No.: B15043814
M. Wt: 328.2 g/mol
InChI Key: LVQFPCUAPXISCX-UHFFFAOYSA-N
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Description

3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a dichlorovinyl group, a dimethylcyclopropane ring, and a carboxamido benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The initial step involves the formation of the cyclopropane ring through a cyclopropanation reaction. This can be achieved by reacting a suitable alkene with a carbene precursor under controlled conditions.

    Introduction of the Dichlorovinyl Group: The dichlorovinyl group is introduced via a halogenation reaction, where the cyclopropane intermediate is treated with a halogenating agent such as chlorine or bromine.

    Amidation Reaction: The carboxamido group is introduced through an amidation reaction, where the intermediate is reacted with an amine derivative under appropriate conditions.

    Benzoic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the dichlorovinyl group is oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichlorovinyl group to a less oxidized state, such as converting it to a vinyl group.

    Substitution: The compound can participate in substitution reactions, where one of the substituents on the cyclopropane ring or the benzoic acid moiety is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of vinyl derivatives.

    Substitution: Formation of substituted cyclopropane or benzoic acid derivatives.

Scientific Research Applications

3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The dichlorovinyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyfluthrin: A pyrethroid insecticide with a similar cyclopropane structure.

    Cypermethrin: Another pyrethroid insecticide with a dichlorovinyl group.

    Permethrin: A widely used insecticide with a similar chemical structure.

Uniqueness

3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H15Cl2NO3

Molecular Weight

328.2 g/mol

IUPAC Name

3-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]benzoic acid

InChI

InChI=1S/C15H15Cl2NO3/c1-15(2)10(7-11(16)17)12(15)13(19)18-9-5-3-4-8(6-9)14(20)21/h3-7,10,12H,1-2H3,(H,18,19)(H,20,21)

InChI Key

LVQFPCUAPXISCX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)NC2=CC=CC(=C2)C(=O)O)C=C(Cl)Cl)C

Origin of Product

United States

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